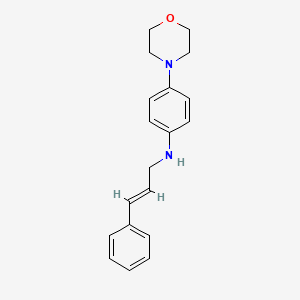

![molecular formula C19H16N4O2 B5562086 2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)

2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide” is a unique chemical with the linear formula C19H15N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

- Research has demonstrated the use of naphthyl and pyridine derivatives in the synthesis of a wide range of heterocyclic compounds. For example, 1-Naphthyl-2-cyanoacetamide has been utilized to synthesize novel pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives with antimicrobial activities against both Gram-positive and Gram-negative bacteria (Fadda et al., 2015). Similarly, derivatives of 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide were synthesized, leading to the production of dithiolane, thiophene, coumarin, and 2-pyridone compounds, with their antimicrobial activities evaluated (Mahmoud et al., 2017).

Antimicrobial Activity

- The newly synthesized heterocyclic compounds derived from naphthylacetamide analogs have shown varying degrees of antimicrobial activity. This includes activity against a range of pathogens, indicating their potential as antimicrobial agents. For instance, compounds derived from the reaction of naphthyl-2-cyanoacetamide with different reagents exhibited mild to moderate antibacterial activity, highlighting the role of these derivatives in developing new antimicrobial agents (Ibrahim et al., 2014).

Anti-HIV Activity

- A series of naphthalene derivatives synthesized from naphthalene-derived glycine derivative showed inhibitory activity against HIV-1 and HIV-2 in vitro. This suggests the potential of these compounds in the development of new antiviral agents (Hamad et al., 2010).

Synthesis of Pyridine and Fused Pyridine Derivatives

- Novel pyridine and fused pyridine derivatives have been prepared starting from hydrazinyl pyridine carboxylates. These compounds underwent in silico molecular docking screenings towards specific targets, revealing moderate to good binding energies. Moreover, they exhibited antimicrobial and antioxidant activity, underscoring their potential in medical chemistry (Flefel et al., 2018).

Safety and Hazards

properties

IUPAC Name |

N'-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-18(21-13-16-9-3-4-11-20-16)19(25)23-22-12-15-8-5-7-14-6-1-2-10-17(14)15/h1-12H,13H2,(H,21,24)(H,23,25)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWHBDMPGBZTOT-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)

![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)

![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)

![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)

![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)

![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)

![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)